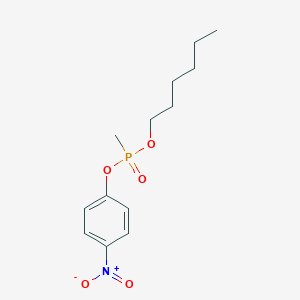

Hexyl 4-nitrophenyl methylphosphonate

Description

Hexyl 4-nitrophenyl methylphosphonate (CAS RN: 1578116-56-9, molecular formula: C₁₆H₂₆NO₅P) is an organophosphonate ester characterized by a hexyl ester group, a methylphosphonate core, and a 4-nitrophenyl leaving group. The 4-nitrophenyl group enhances leaving-group ability during hydrolysis, making it a model substrate for investigating enzymatic mechanisms, particularly in amidohydrolase superfamily enzymes like phosphatases and esterases . Its hexyl chain distinguishes it from shorter or branched alkyl analogs, influencing substrate-enzyme binding and catalytic efficiency .

Properties

CAS No. |

13014-47-6 |

|---|---|

Molecular Formula |

C13H20NO5P |

Molecular Weight |

301.27 g/mol |

IUPAC Name |

1-[hexoxy(methyl)phosphoryl]oxy-4-nitrobenzene |

InChI |

InChI=1S/C13H20NO5P/c1-3-4-5-6-11-18-20(2,17)19-13-9-7-12(8-10-13)14(15)16/h7-10H,3-6,11H2,1-2H3 |

InChI Key |

OAUPLSSHOLTJEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 4-nitrophenyl methylphosphonate can be synthesized through a multi-step process involving the reaction of hexanol with 4-nitrophenyl methylphosphonate. The reaction typically requires the use of a catalyst, such as palladium, and is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-nitrophenyl methylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Amino derivatives.

Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

Hexyl 4-nitrophenyl methylphosphonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Investigated for its potential as an antibacterial and antiviral agent.

Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of hexyl 4-nitrophenyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitrophenyl group plays a crucial role in binding to the active sites of enzymes, while the methylphosphonate moiety contributes to the overall stability and reactivity of the compound .

Comparison with Similar Compounds

Key Findings :

- Longer or bulkier alkyl groups (e.g., isobutyl, cyclohexyl) reduce catalytic efficiency by 2–3 orders of magnitude compared to ethyl analogs .

- Hexyl derivatives are expected to exhibit even lower activity due to steric hindrance, though direct data are lacking.

Transition-State Analysis and Brønsted Parameters

- Brønsted βlg Values: PP1-catalyzed hydrolysis of 4-nitrophenyl methylphosphonate (4NPMP) yields βlg = -0.30, similar to aryl phosphate monoesters (βlg = -0.32), indicating analogous transition states . Non-enzymatic alkaline hydrolysis of 4NPMP shows βlg = -0.69, reflecting tighter transition states compared to enzymatic reactions .

Stereoselectivity and Toxicity

- Stereoselectivity : Enzymes like Pmi1525 preferentially hydrolyze the (SP)-enantiomer of isobutyl 4-nitrophenyl methylphosphonate, opposite to wild-type phosphotriesterase .

- Toxicity : Isopropyl 4-nitrophenyl methylphosphonate (NIMP), a sarin simulant, exhibits an LD₅₀ of 0.45 mg/kg in rats, comparable to sarin . Hexyl analogs likely have lower toxicity due to reduced bioavailability from increased hydrophobicity, though empirical data are needed.

Substrate Specificity in Enzymes

- Rsp3690 : Preferentially hydrolyzes ethyl and isobutyl 4-nitrophenyl methylphosphonates, with minimal activity toward cyclohexyl variants .

- PP1: Catalyzes both phosphate monoesters (e.g., 4-nitrophenyl phosphate) and methylphosphonates (e.g., 4NPMP) with similar transition states, suggesting broad substrate promiscuity .

Data Tables

Table 1. Comparative Hydrolysis Kinetics of Methylphosphonate Esters

Table 2. Toxicity and Stereoselectivity Profiles

| Compound | LD₅₀ (mg/kg) | Preferred Enantiomer | Enzyme | Reference |

|---|---|---|---|---|

| Isopropyl 4-nitrophenyl methylphosphonate | 0.45 | Not reported | — | |

| Isobutyl 4-nitrophenyl methylphosphonate | — | (SP) | Pmi1525 |

Key Research Implications

Enzyme Engineering : this compound’s low predicted activity highlights the need for enzymes with larger active sites to accommodate long alkyl chains .

Environmental and Biomedical Applications : Ethyl and isobutyl analogs are prioritized for detoxification studies due to their balance of activity and manageability .

Structural Insights : Binuclear metal centers in enzymes like Rsp3690 and Pmi1525 are critical for coordinating methylphosphonate substrates, guiding rational enzyme design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.